Dhfr-IN-16
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Overview
Description
Dhfr-IN-16 is a compound that acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway. This enzyme is crucial for the synthesis of nucleic acids and amino acids, making it a significant target for various therapeutic applications, including anticancer, antibacterial, and antimalarial treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic pathways are usually proprietary and can vary depending on the specific requirements of the production process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dhfr-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Dhfr-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of dihydrofolate reductase in cellular processes.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antimalarial agent.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research
Mechanism of Action
Dhfr-IN-16 exerts its effects by inhibiting the activity of dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. By inhibiting this enzyme, this compound disrupts the synthesis of nucleic acids and amino acids, leading to the inhibition of cell proliferation. This mechanism makes it a valuable compound for targeting rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug that targets the same enzyme
Uniqueness
Dhfr-IN-16 is unique in its specific binding affinity and selectivity for dihydrofolate reductase, which may offer advantages in terms of efficacy and reduced side effects compared to other inhibitors. Its unique chemical structure also allows for potential modifications to enhance its therapeutic properties .
Properties
Molecular Formula |
C32H34N4O4S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
7-acetyl-N-(4-acetylphenyl)-1-amino-6-[4-(dimethylamino)phenyl]-8-hydroxy-5,8-dimethyl-7,9-dihydro-6H-thieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C32H34N4O4S/c1-16-24-23(15-32(4,40)27(18(3)38)25(24)20-9-13-22(14-10-20)36(5)6)26-28(33)29(41-31(26)34-16)30(39)35-21-11-7-19(8-12-21)17(2)37/h7-14,25,27,40H,15,33H2,1-6H3,(H,35,39) |
InChI Key |
KPVZTTLDEPSOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C(CC2=C3C(=C(SC3=N1)C(=O)NC4=CC=C(C=C4)C(=O)C)N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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